molecular formula C9H8F5NO B13311603 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine

1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine

Cat. No.: B13311603
M. Wt: 241.16 g/mol
InChI Key: WSBGPPQVFZYRJB-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine is a fluorinated organic compound with the molecular formula C9H8F5NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2-(difluoromethoxy)phenyl isocyanate with trifluoroethanamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the use of catalysts such as palladium or platinum to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Difluoromethoxy)phenyl]ethanamine: Similar structure but with different substitution pattern.

    2-(Difluoromethoxy)phenyl isothiocyanate: Contains isothiocyanate group instead of trifluoroethanamine.

    1-(2-(Difluoromethoxy)phenyl)-2-(2-imino-1,3-benzothiazol-3(2H)-yl)ethanone: Contains benzothiazole moiety.

Uniqueness

1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine is unique due to its combination of difluoromethoxy and trifluoroethanamine groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H8F5NO/c10-8(11)16-6-4-2-1-3-5(6)7(15)9(12,13)14/h1-4,7-8H,15H2

InChI Key

WSBGPPQVFZYRJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)OC(F)F

Origin of Product

United States

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